molecular formula C6H7N3O4 B3330706 (6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol CAS No. 73332-78-2

(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol

Cat. No. B3330706
CAS RN: 73332-78-2
M. Wt: 185.14 g/mol
InChI Key: DZVRQBCYAQDGSA-UHFFFAOYSA-N
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Description

“(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol” is a chemical compound that belongs to the class of imidazo[2,1-b]oxazoles . It’s a part of a larger class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the nitroimidazothiazoles were prepared in high yield from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine . Another study reported the synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, oxidative debenzylation of a compound with DDQ in the absence of water led to partial acetalization of the alcohol product with 4-methoxybenzaldehyde, but this mixture was cleanly converted back to the desired product via acid hydrolysis (TsOH/MeOH) .

Scientific Research Applications

Tuberculosis Treatment

This compound has been studied extensively for its potential in treating tuberculosis . It was initially studied as a backup program for the clinical trial agent pretomanid (PA-824) . The compound has shown promise in the treatment of Mycobacterium tuberculosis, multi-drug resistant tuberculosis (MDR-TB), and extensive drug-resistant tuberculosis (XDR-TB) .

Neglected Tropical Diseases

The compound has also been investigated for its potential against neglected tropical diseases . In vitro screening against kinetoplastid diseases revealed that nitroimidazothiazoles were inactive versus leishmaniasis but showed interesting activity, superior to that of the nitroimidazooxazoles, against Chagas disease .

Drug Development

The compound’s unique structure and properties make it a valuable target for drug development . Its preparation methods have been patented, indicating its potential for large-scale production and use in pharmaceutical applications .

Antitubercular Drug Backup

As part of a quest for backups to the antitubercular drug pretomanid (PA-824), the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles have been investigated .

Comparative Appraisal Against TB and NTDs

The compound has been part of comparative appraisal studies against tuberculosis and neglected tropical diseases . These studies aim to identify the most effective treatments for these diseases.

Acute Mycobacterium Tuberculosis Mouse Model

The compound has been assessed in a mouse model of acute tuberculosis infection . This kind of preclinical testing is crucial for understanding the compound’s efficacy and safety before it can be used in humans.

Future Directions

The future directions for compounds like “(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol” could involve further exploration of their synthesis and biological activities. For instance, the development of backup compounds was sought by examining scaffolds inspired by the antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines which have potent antileishmanial effects .

properties

IUPAC Name

(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRQBCYAQDGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=NC(=CN21)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol

Synthesis routes and methods

Procedure details

A suspension of silyl ether 89 (503 mg, 1.68 mmol) in a solution of 1% HCl in 95% EtOH (desilylation conditions described by Cunico et al., 1980) (27 mL) was stirred at room temperature for 6 h, and then stored at 4° C. for 2.5 d. The resulting solution was neutralised by dropwise addition of 7M NH3 in MeOH (2 mL) with stirring, and then concentrated to dryness and the residue was chromatographed on silica gel. Elution with 0-2% MeOH/CH2Cl2 firstly gave foreruns, and then further elution with 2-5% MeOH/CH2Cl2 gave (6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol (90) (reported by Sehgal et al., 1981 via reaction of 2,4-dinitroimidazole and glycidol) (299 mg, 97%) as a white solid (after trituration with CH2Cl2): mp (CH2Cl2) 166-169° C.; 1H NMR [(CD3)2SO] δ 8.10 (s, 1H), 5.40 (m, 1H), 5.27 (t, J=5.6 Hz, 1H), 4.36 (dd, J=10.5, 8.8 Hz, 1H), 4.11 (dd, J=10.5, 6.4 Hz, 1H), 3.80 (ddd, J=12.8, 5.4, 3.0 Hz, 1H), 3.65 (dd, J=12.8, 5.8, 3.9 Hz, 1H). Anal. (C6H7N3O4) C, H, N.
Name
silyl ether
Quantity
503 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol
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(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol
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(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol
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